molecular formula C12H15NO4 B1313499 Ethyl 3-(4-methoxyanilino)-3-oxopropanoate CAS No. 5382-15-0

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate

Cat. No.: B1313499
CAS No.: 5382-15-0
M. Wt: 237.25 g/mol
InChI Key: OQWGDDYVTJJPEG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methoxy-substituted aniline moiety, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 4-methoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The general reaction scheme is as follows:

    Step 1: Ethyl acetoacetate is reacted with 4-methoxyaniline in the presence of an acid catalyst (e.g., hydrochloric acid) to form the intermediate product.

    Step 2: The intermediate product undergoes cyclization to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy group on the aniline moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate has the molecular formula C12H15NO4 and is characterized by the presence of a methoxy group and an aniline derivative. Its structure allows for various interactions with biological systems, making it a candidate for further research.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapeutics. The compound shows promise as an inhibitor of critical pathways involved in tumor growth. For instance, it has been evaluated for its ability to inhibit the MDM2-p53 interaction, which is vital in regulating cell proliferation and apoptosis .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes that play roles in metabolic pathways. Its methoxy group may enhance binding affinity to specific targets, suggesting a mechanism for modulating biochemical pathways relevant to disease states.

Building Block in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various transformations, including nucleophilic substitutions and condensation reactions, making it a versatile building block in organic synthesis .

Derivative Synthesis

The compound can be modified to produce derivatives with enhanced biological activity or altered pharmacokinetic properties. This adaptability is crucial for developing new therapeutic agents tailored to specific medical needs .

Case Study: Anticancer Research

In a recent study, researchers synthesized derivatives of this compound to evaluate their efficacy against cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting that structural modifications can significantly influence biological activity .

Case Study: Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in metabolic disorders. The findings demonstrated that the compound could effectively inhibit enzyme activity, providing insights into its potential use as a therapeutic agent for metabolic diseases.

Summary of Applications

Application AreaSpecific Use CasesObservations/Findings
Medicinal ChemistryAnticancer activityInhibits MDM2-p53 interaction
Enzyme inhibitionModulates key metabolic pathways
Organic SynthesisBuilding block for complex organic moleculesVersatile in transformations
Synthesis of derivativesEnhanced biological activity through modifications

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate can be compared with other similar compounds, such as:

    Ethyl 3-(4-aminophenyl)-3-oxopropanoate: Similar structure but lacks the methoxy group.

    Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate: Similar structure but lacks the aniline moiety.

    Ethyl 3-(4-methoxyanilino)-3-hydroxypropanoate: Similar structure but has a hydroxyl group instead of a keto group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of cancer treatment and other pathological conditions. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H15_{15}NO3_3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 22767-72-2
  • Structure : The compound features an ethyl ester group attached to a 4-methoxyaniline moiety and a keto group, which are critical for its biological activity.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cells by modulating key signaling pathways. It has been shown to affect the expression of Bcl-2 and Bax proteins, which are pivotal in regulating apoptosis .
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which helps in mitigating oxidative stress in cells. This is particularly important in cancer therapy, as oxidative stress can influence tumor progression and cell survival .
  • Chemokine Modulation : this compound may also play a role in modulating chemokine activity, impacting cell migration and immune response. This is relevant for conditions such as inflammation and cancer metastasis .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For example:

  • Cell Viability Assays : Treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer types, indicating its potential as an anticancer agent.

In Vivo Studies

In vivo evaluations have further supported the antitumor efficacy of the compound:

  • Ehrlich Ascites Carcinoma Model : In studies using EAC-bearing mice, administration of the compound led to a complete reduction in tumor cell viability and significant life span extension compared to control groups .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study TypeModel/Cell LineKey Findings
In VitroVarious Cancer Cell LinesDose-dependent inhibition of cell viability
In VivoEAC-bearing Mice100% reduction in tumor cell viability
Mechanistic StudyApoptosis AssaysModulation of Bcl-2/Bax ratio, enhanced apoptosis
Antioxidant ActivityLiver and Kidney TissuesSignificant antioxidant capacity observed

Case Studies

  • Case Study on Antitumor Efficacy :
    • A study evaluated the impact of this compound on EAC cells. The results showed a marked decrease in tumor burden and improved overall health metrics in treated mice compared to controls.
  • Histopathological Analysis :
    • Histological examinations post-treatment revealed no significant damage to liver or kidney tissues, suggesting a favorable safety profile alongside its therapeutic effects .

Properties

IUPAC Name

ethyl 3-(4-methoxyanilino)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)8-11(14)13-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWGDDYVTJJPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40489299
Record name Ethyl 3-(4-methoxyanilino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5382-15-0
Record name Ethyl 3-(4-methoxyanilino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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